molecular formula C15H14O B1352090 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS No. 76650-29-8

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Cat. No. B1352090
CAS RN: 76650-29-8
M. Wt: 210.27 g/mol
InChI Key: CMQLVQGSXLXPRH-UHFFFAOYSA-N
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Description

“1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is a chemical compound with the molecular formula C15H14O . It is also known as "Ethanone, 1-(3-methylphenyl)-" .


Molecular Structure Analysis

The molecular structure of “1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group where one of the phenyl rings has a methyl group at the 3’ position and an ethanone group at the 1’ position . The molecular weight of this compound is 210.27 g/mol .


Physical And Chemical Properties Analysis

“1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is a solid, usually white crystal or powder . It has good solubility in organic solvents, such as ethanol, dimethylformamide, and dichloromethane . Its melting point is about 80-85 degrees Celsius .

Scientific Research Applications

Green Synthesis and Chemistry

  • Microwave-Assisted Synthesis : The compound is utilized in microwave-assisted synthesis for environmentally friendly Suzuki reactions, specifically in synthesizing derivatives like 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone, highlighting its role in the development of eco-friendly chemical protocols (Soares, Fernandes, Chavarria, & Borges, 2015).

Spectroscopy and Photophysics

  • Study of Fluorescence Properties : This compound has been studied for its edge-excitation red-shift in fluorescence within an ethanol solution, providing insights into solvent heterogeneity and photophysical properties (Ghoneim, 2001).

Anticancer Research

  • Potential Anti-Breast Cancer Agents : Used as a building block in the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles, showing promising activities against MCF-7 tumor cells, indicating its potential in anticancer drug development (Mahmoud et al., 2021).

Organic Chemistry and Material Science

  • Photochemical Study in Organic Synthesis : Its derivatives, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, have been examined for photochemical reactivity, contributing to the understanding of organic synthesis mechanisms (Castellan et al., 1990).
  • Chemoenzymatic Synthesis : Involved in the chemoenzymatic synthesis of various pharmaceutical intermediates, demonstrating its utility in creating complex organic molecules (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Antioxidant Research

  • QSAR-analysis in Antioxidant Research : A derivative was analyzed for antioxidant activities, providing a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).

Metal-Organic Frameworks

  • Construction of Novel Complexes : Plays a role in constructing metal–organic frameworks with diverse structures, contributing to material science and nanotechnology (Sun et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition : A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, was studied as a corrosion inhibitor for mild steel in hydrochloric acid, highlighting its applications in industrial chemistry (Jawad et al., 2020).

Antimicrobial Research

  • Antimicrobial Properties : Investigated for antimicrobial activity, showing potential in the development of new antifungal and antibacterial agents (Castellano et al., 2003).

Psychopharmacology

  • Antipsychotic Drug Development : Examined in the synthesis and pharmacological evaluation of potential antipsychotic drugs, contributing to mental health treatment research (Bhosale et al., 2014).

properties

IUPAC Name

1-[4-(3-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-4-3-5-15(10-11)14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQLVQGSXLXPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408465
Record name 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone

CAS RN

76650-29-8
Record name 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with palladium acetate (4.4 mg, 0.02 mmol, 2 mol %), ligand 2 [Example 1] (11.9 mg, 0.03 mmol, 3 mol %), 3-methylphenylboronic acid (204 mg, 1.5 mmol), and cesium fluoride (456 mg, 3.0 mmol). The tube was purged with argon, and dioxane (3 mL), and 4-chloroacetophenone (0.13 mL, 1.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (20 mL) and poured into a separatory funnel. The mixture was washed with 1M NaOH (20 mL), and the layers were separated. The aqueous layer was extracted with ether (20 mL), and the combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 195 mg (93%) of a white solid.
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
4.4 mg
Type
catalyst
Reaction Step One
Quantity
11.9 mg
Type
catalyst
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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